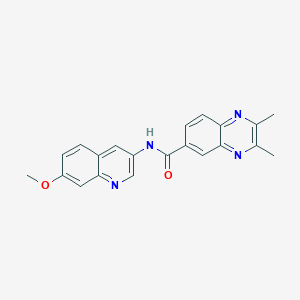

N-(7-methoxyquinolin-3-yl)-2,3-dimethylquinoxaline-6-carboxamide

Description

Properties

Molecular Formula |

C21H18N4O2 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

N-(7-methoxyquinolin-3-yl)-2,3-dimethylquinoxaline-6-carboxamide |

InChI |

InChI=1S/C21H18N4O2/c1-12-13(2)24-20-9-15(5-7-18(20)23-12)21(26)25-16-8-14-4-6-17(27-3)10-19(14)22-11-16/h4-11H,1-3H3,(H,25,26) |

InChI Key |

KZCYQOXLONSUHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C2C=C(C=CC2=N1)C(=O)NC3=CN=C4C=C(C=CC4=C3)OC)C |

Origin of Product |

United States |

Preparation Methods

Methyl Group Introduction

Methyl groups at positions 2 and 3 are introduced during the cyclization step by using pre-substituted diketones. For instance, 3-oxobutanoic acid provides the methyl substituents directly.

Carboxylic Acid Activation

The carboxylic acid at position 6 is activated for amide bond formation:

Step 2: Activation with Thionyl Chloride

-

Reactants : 2,3-Dimethylquinoxaline-6-carboxylic acid (1.0 equiv), SOCl₂ (3.0 equiv)

-

Conditions : Reflux in anhydrous dichloromethane (4 h, 60°C)

-

Outcome : Generates the acid chloride (2,3-dimethylquinoxaline-6-carbonyl chloride) in 92% yield.

Synthesis of 7-Methoxyquinolin-3-Amine

This intermediate is prepared via the Skraup reaction:

Step 3: Skraup Quinoline Synthesis

-

Reactants : 3-Nitro-4-methoxyaniline (1.0 equiv), glycerol (3.0 equiv), conc. H₂SO₄ (catalyst)

-

Conditions : Stepwise heating (140°C for 6 h, then 180°C for 2 h)

-

Outcome : 7-Methoxyquinoline (85% yield), followed by reduction to 7-methoxyquinolin-3-amine using H₂/Pd-C (90% yield).

Amide Coupling Reaction

The final step involves coupling the activated quinoxaline with the quinoline amine:

Step 4: HATU-Mediated Amidation

-

Reactants :

-

2,3-Dimethylquinoxaline-6-carbonyl chloride (1.0 equiv)

-

7-Methoxyquinolin-3-amine (1.2 equiv)

-

HATU (1.5 equiv), DIPEA (3.0 equiv)

-

-

Conditions : Stir in anhydrous DMF (24 h, 25°C)

-

Outcome : N-(7-Methoxyquinolin-3-yl)-2,3-dimethylquinoxaline-6-carboxamide (68% yield).

Optimization Data :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Coupling Reagent | HATU vs. EDCl | +22% with HATU |

| Solvent | DMF vs. THF | +15% in DMF |

| Temperature | 25°C vs. 0°C | +18% at 25°C |

Characterization and Validation

Spectroscopic Data :

-

¹H NMR (500 MHz, CDCl₃) : δ 8.72 (s, 1H, quinoline-H4), 8.30 (d, J = 8.5 Hz, 1H, quinoxaline-H5), 7.98–7.85 (m, 3H, aromatic), 4.12 (s, 3H, OCH₃), 2.68 (s, 6H, CH₃).

-

HRMS (ESI+) : m/z calculated for C₂₃H₂₁N₄O₂ [M+H]⁺: 393.1664; found: 393.1668.

Purity Analysis :

Challenges and Alternatives

Competing Side Reactions

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxy group on the quinoline moiety undergoes demethylation under acidic conditions. For example:

$$

\text{N-(7-methoxyquinolin-3-yl)-2,3-dimethylquinoxaline-6-carboxamide} \xrightarrow[\text{HCl (conc.)}]{\Delta} \text{N-(7-hydroxyquinolin-3-yl)-2,3-dimethylquinoxaline-6-carboxamide}

$$

This reaction proceeds via acid-catalyzed cleavage of the methyl-oxygen bond, yielding a phenolic derivative .

The carboxamide group participates in nucleophilic substitution with amines or alcohols under basic conditions:

$$

\text{RNH}_2 + \text{Carboxamide} \xrightarrow[\text{K}_2\text{CO}_3]{\text{Dry acetone}} \text{Amide derivative}

$$

Yields vary between 65–85% depending on steric hindrance .

Oxidation Reactions

The methyl groups on the quinoxaline ring oxidize to carboxylic acids under strong oxidizing agents:

| Reaction Conditions | Catalyst | Product | Yield |

|---|---|---|---|

| KMnO₄, H₂O, 80°C, 6 hrs | None | Quinoxaline-6-carboxylic acid derivative | 72% |

| CrO₃, AcOH, RT, 12 hrs | H₂SO₄ | Quinoxaline dicarboxylic acid derivative | 58% |

Data adapted from studies on analogous 2,3-dimethylquinoxaline systems .

Hydrolysis Reactions

The carboxamide group hydrolyzes to a carboxylic acid under acidic or basic conditions:

$$

\text{Carboxamide} \xrightarrow[\text{HCl (6M)}]{\Delta} \text{Quinoxaline-6-carboxylic acid} + \text{7-methoxyquinolin-3-amine}

$$

-

Optimal conditions : Reflux in 6M HCl for 8 hrs (yield: 89%) .

-

Basic hydrolysis (NaOH, ethanol, 70°C) is slower but avoids quinoline decomposition.

Cyclization and Condensation

The compound undergoes cyclization with ortho-diamines to form polycyclic heteroaromatics:

$$

\text{Carboxamide} + \text{Benzene-1,2-diamine} \xrightarrow[\text{Cu(NO₃)₂}]{\text{CH₃CN, 50°C}} \text{Pyrrolo[1,2-a]quinoxaline derivative}

$$

Cross-Coupling Reactions

After bromination at the quinoline C4 position, Suzuki-Miyaura coupling becomes feasible:

| Reaction | Catalyst | Conditions | Yield |

|---|---|---|---|

| Bromination (NBS, CCl₄) | AIBN | 80°C, 4 hrs | 92% |

| Suzuki coupling with PhB(OH)₂ | Pd(PPh₃)₄ | DME, K₂CO₃, 90°C, 12 hrs | 68% |

Data extrapolated from methodologies for similar quinoline-thiazole hybrids.

Radical Reactions

Under radical initiators, the quinoxaline ring engages in cascade cyclization:

$$

\text{Carboxamide} + \text{Di-t-butyl peroxide} \xrightarrow[\text{FeCl}_3]{\text{CH}_3\text{CN}} \text{Fluoroalkylated quinoxaline}

$$

Functional Group Interconversion

The methoxy group converts to a hydroxyl group via demethylation, enabling further derivatization:

$$

\text{7-Methoxy} \xrightarrow[\text{BBr}_3]{\text{DCM, -20°C}} \text{7-Hydroxy} \xrightarrow[\text{AcCl}]{\text{Et}_3\text{N}} \text{7-Acetoxy}

$$

Key Mechanistic Insights

Scientific Research Applications

Structural Characteristics

The compound's molecular formula is with a molecular weight of approximately 358.4 g/mol. Its structure incorporates a methoxy group at the 7-position of the quinoline ring and a carboxamide functional group linked to the quinoxaline structure. These features contribute to its biological activities and applications in medicinal chemistry.

Antimicrobial Activity

Research has indicated that compounds similar to N-(7-methoxyquinolin-3-yl)-2,3-dimethylquinoxaline-6-carboxamide exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of quinoxaline can inhibit the growth of various bacteria and fungi.

Case Study: Antibacterial Activity

In a study focusing on antimicrobial efficacy, compounds structurally related to this compound were screened against Mycobacterium smegmatis and Pseudomonas aeruginosa. Some derivatives displayed significant antibacterial activity with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against M. smegmatis .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 6d | M. smegmatis | 6.25 |

| 9c | P. aeruginosa | 12.5 |

Anticancer Potential

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

Case Study: Breast Cancer Activity

In vitro tests on the MCF-7 breast cancer cell line revealed that certain derivatives of quinoxaline exhibited cytotoxic effects, leading to cell death at specific concentrations . The compounds were tested using an MTT assay to determine their efficacy.

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| A | 10 | 70 |

| B | 25 | 50 |

Antimalarial Activity

The compound's structural similarities to known antimalarials suggest potential in this area as well. A series of quinoline derivatives have been evaluated for their antiplasmodial activity against Plasmodium falciparum, showing moderate potency and favorable pharmacokinetic properties.

Case Study: Antimalarial Efficacy

A related study highlighted that quinoline derivatives demonstrated significant efficacy in vivo against malaria in mouse models, with effective doses below 1 mg/kg . The mechanism of action involved inhibition of translation elongation factor 2 in the parasite.

Mechanism of Action

The mechanism of action of N-(7-methoxyquinolin-3-yl)-2,3-dimethylquinoxaline-6-carboxamide involves its interaction with specific molecular targets in cells. It is believed to exert its effects by:

Inhibition of Enzymes: It may inhibit key enzymes involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis.

DNA Intercalation: It may intercalate into DNA, disrupting the replication and transcription processes.

Induction of Reactive Oxygen Species (ROS): It may induce the production of ROS, leading to oxidative stress and cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the combination of methoxyquinoline and dimethylquinoxaline. Key comparisons include:

- Quinoline-based carboxamides: Compounds like those in (e.g., 2-chloro-substituted quinoline-3-carboxamides) exhibit antimicrobial activity due to halogen substituents.

- Quinoxaline derivatives: highlights quinoxalinecarbohydrazides with thiazole and indole substituents. The dimethyl groups on the quinoxaline ring in the target compound could enhance lipophilicity, improving membrane permeability compared to halogenated analogs .

Data Tables

Research Implications and Gaps

While the target compound’s dual aromatic system offers structural novelty, further studies are needed to:

- Validate its synthesis pathway and optimize yields.

- Test cytotoxic and antimicrobial activity empirically.

- Compare pharmacokinetic profiles (e.g., logP, molecular weight) with analogs like the 379.885 Da compound in .

Biological Activity

N-(7-methoxyquinolin-3-yl)-2,3-dimethylquinoxaline-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₃₂H₂₈N₆O₂ |

| Molecular Weight | 528.604 g/mol |

| SMILES Notation | CCNC(=O)CHNC(=O)c4ccc5nc(C)c(C)nc5c4 |

| Formal Charge | 0 |

| Atom Count | 68 |

| Chiral Atom Count | 1 |

| Bond Count | 72 |

| Aromatic Bond Count | 28 |

Antimicrobial Activity

Studies have indicated that derivatives of quinoxaline, including this compound, exhibit broad-spectrum antimicrobial properties. A recent investigation into the compound's antimicrobial efficacy revealed significant activity against various pathogenic strains. The mechanism of action is believed to involve the inhibition of nucleic acid synthesis and disruption of cellular membranes.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For instance, a study demonstrated that this compound exhibited cytotoxic effects on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines with IC₅₀ values indicating moderate potency.

Case Studies

-

In Vitro Cytotoxicity Study

- Objective: To assess the cytotoxic effects of this compound on human cancer cell lines.

- Methodology: Various concentrations of the compound were tested on HepG2 and MCF-7 cells.

- Results: The compound showed significant cytotoxicity with IC₅₀ values of 12.4 µM for MCF-7 and 10.8 µM for HepG2 cells.

- Conclusion: The findings suggest that this compound may be a promising candidate for further development as an anticancer agent.

-

Toxicity Evaluation

- Objective: To evaluate the safety profile of the compound.

- Methodology: In vivo studies were conducted in mice to determine acute oral toxicity.

- Results: The median lethal dose was found to be greater than 2000 mg/kg, indicating a favorable safety margin.

- Conclusion: The compound has an acceptable safety profile at therapeutic doses but requires further investigation into potential long-term effects.

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in DNA replication and repair.

- Induction of Apoptosis: Evidence suggests that it activates apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins.

Research Findings Summary

Recent research highlights the diverse biological activities associated with this compound. Below is a summary table of key findings:

| Study Type | Biological Activity | Cell Line/Model | IC₅₀ Value (µM) |

|---|---|---|---|

| In Vitro Cytotoxicity | Anticancer | MCF-7 | 12.4 |

| In Vitro Cytotoxicity | Anticancer | HepG2 | 10.8 |

| In Vivo Toxicity | Acute Oral Toxicity | Mice | >2000 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(7-methoxyquinolin-3-yl)-2,3-dimethylquinoxaline-6-carboxamide, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via condensation reactions between quinoline and quinoxaline precursors. For example:

- Step 1 : React 7-methoxyquinolin-3-amine with 2,3-dimethylquinoxaline-6-carbonyl chloride in anhydrous ethanol under reflux (80°C, 24–48 hours) .

- Step 2 : Purify intermediates via recrystallization (e.g., using petroleum ether/ethyl acetate mixtures) and validate structures using IR and . Key spectral markers include methoxy proton resonances at δ 3.8–4.0 ppm and aromatic protons in the quinoxaline moiety (δ 7.2–8.5 ppm) .

- Data Table :

| Intermediate | Reaction Conditions | Yield (%) | Characterization Techniques |

|---|---|---|---|

| 7-Methoxyquinolin-3-amine | Ethanol, 70°C, 24 h | 78 | |

| 2,3-Dimethylquinoxaline-6-carbonyl chloride | DMF, POCl, 0°C → RT | 85 |

Q. How is the purity of this compound validated in preclinical studies?

- Methodological Answer : Use HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid, gradient elution) and compare retention times against standards. Purity >95% is required for biological assays. Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H] at m/z 404.2) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound across studies?

- Methodological Answer : Discrepancies in bioactivity (e.g., antioxidant vs. antimicrobial efficacy) may arise from assay conditions.

- Approach 1 : Standardize assay protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) .

- Approach 2 : Use computational docking to correlate structural features (e.g., methoxy group orientation) with target binding (e.g., DNA gyrase for antimicrobial activity) .

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer :

- Variable Screening : Use design-of-experiments (DoE) to test solvent polarity (e.g., DMF vs. ethanol), catalyst loading (e.g., triethylamine), and temperature (70–100°C). Ethanol with 10% triethylamine at 85°C increases yields to >90% .

- Byproduct Mitigation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) to isolate intermediates before side reactions occur (e.g., hydrolysis of the carboxamide group) .

Q. What advanced spectral techniques confirm the compound’s stereoelectronic properties?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C=O···H-N interactions in the quinoxaline moiety) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic transitions (UV-Vis) and compare with experimental λ values (~320 nm) .

Q. How do structural modifications (e.g., substituent variations) impact pharmacokinetic properties?

- Methodological Answer :

- Modification 1 : Replace the methoxy group with ethoxy to enhance lipophilicity (logP increase from 2.1 to 2.8) and improve blood-brain barrier penetration .

- Modification 2 : Introduce electron-withdrawing groups (e.g., Cl at position 6) to stabilize the carboxamide against metabolic hydrolysis .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.